N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a unique combination of furan, isoxazole, and benzo[d][1,3]dioxole moieties
Mechanism of Action
Target of action
Compounds containing the isoxazole moiety, like “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The specific targets of this compound would depend on its exact structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid, isoxazole derivatives, and benzo[d][1,3]dioxole-5-carboxylic acid.
Step 1 Formation of Isoxazole Derivative: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with hydroxylamine hydrochloride to form the isoxazole ring.
Step 2 Coupling Reaction: The isoxazole derivative is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 3 Amidation: The final step involves the amidation reaction where the isoxazole derivative is reacted with an amine to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of isoxazole.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene or pyridine analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(10-3-4-13-14(6-10)22-9-21-13)17-8-11-7-15(23-18-11)12-2-1-5-20-12/h1-7H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBVABVEOPSAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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